molecular formula C11H16O2S B14262522 2-tert-Butyl-5-(methylsulfanyl)benzene-1,4-diol CAS No. 139035-72-6

2-tert-Butyl-5-(methylsulfanyl)benzene-1,4-diol

Cat. No.: B14262522
CAS No.: 139035-72-6
M. Wt: 212.31 g/mol
InChI Key: SFQFGFCMZLNHNR-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-(methylsulfanyl)benzene-1,4-diol is an organic compound characterized by a benzene ring substituted with a tert-butyl group, a methylsulfanyl group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-(methylsulfanyl)benzene-1,4-diol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . This reaction introduces the tert-butyl group onto the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-(methylsulfanyl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-tert-Butyl-5-(methylsulfanyl)benzene-1,4-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-(methylsulfanyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The methylsulfanyl group may contribute to the compound’s lipophilicity and ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-5-(methylsulfanyl)benzene-1,4-diol is unique due to the presence of both tert-butyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

139035-72-6

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

2-tert-butyl-5-methylsulfanylbenzene-1,4-diol

InChI

InChI=1S/C11H16O2S/c1-11(2,3)7-5-9(13)10(14-4)6-8(7)12/h5-6,12-13H,1-4H3

InChI Key

SFQFGFCMZLNHNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)SC)O

Origin of Product

United States

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